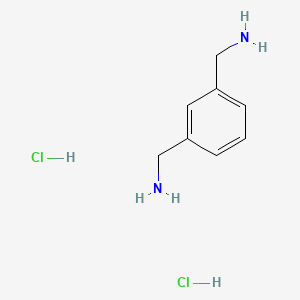

1,3-Phenylenedimethanamine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H14Cl2N2 |

|---|---|

Molecular Weight |

209.11 g/mol |

IUPAC Name |

[3-(aminomethyl)phenyl]methanamine;dihydrochloride |

InChI |

InChI=1S/C8H12N2.2ClH/c9-5-7-2-1-3-8(4-7)6-10;;/h1-4H,5-6,9-10H2;2*1H |

InChI Key |

TZQKBVRYFWPVEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)CN)CN.Cl.Cl |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 1,3 Phenylenedimethanamine Dihydrochloride

Direct Synthesis and Salt Formation Methodologies

The synthesis of 1,3-Phenylenedimethanamine and its dihydrochloride (B599025) salt can be achieved through several distinct chemical routes, including direct salt formation from the amine, reductive amination of aldehyde precursors, and catalytic hydrogenation of nitriles.

Preparation of 1,3-Phenylenedimethanamine Dihydrochloride

This compound is typically prepared by treating the free amine, 1,3-Bis(aminomethyl)benzene, with hydrochloric acid. google.com A comprehensive organic chemistry experiment describes a method where a Boc-protected m-xylylenediamine (B75579) is first synthesized and then deprotected to yield the m-xylylenediamine hydrochloride salt. pku.edu.cn The final free amine can be obtained by treating the hydrochloride salt with a base like sodium hydroxide. pku.edu.cn

In one documented synthesis, the dihydrochloride salt was prepared by adding methanol (B129727) and 35% hydrochloric acid to an intermediate material and heating the mixture. google.com After cooling and removal of ammonium (B1175870) chloride under reduced pressure, the resulting solution contains the xylylenediamine hydrochloride. google.com The elemental analysis of the resulting C8H14Cl2N2 compound aligns with the theoretical values for this compound. google.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H14Cl2N2 |

| Molecular Weight | 209.12 g/mol |

| SMILES Code | NCC1=CC=CC(CN)=C1.[H]Cl.[H]Cl |

Source: crysdotllc.com

Reductive Amination Pathways for Diamine Intermediates

Reductive amination provides a valuable pathway for the synthesis of amines from carbonyl compounds. A notable example is the synthesis of m-Xylylenediamine from isophthalaldehyde (B49619). pku.edu.cn This process can be designed as a comprehensive experiment for undergraduate students, demonstrating key organic chemistry principles. pku.edu.cn

In a specific procedure, isophthalaldehyde undergoes reductive amination using tert-butyl carbamate (B1207046) (BocNH2) as the nitrogen source. pku.edu.cn The reaction employs triethylsilane (Et3SiH) as the reducing agent and is catalyzed by trifluoroacetic acid. pku.edu.cn This initially produces the Boc-protected diamine, which is then deprotected to yield the final product. pku.edu.cn Another general procedure for direct reductive amination uses phenylsilane (B129415) as the reductant, catalyzed by dibutyltin (B87310) dichloride, and is effective for various aldehydes and ketones with aniline (B41778) and dialkylamine nucleophiles. nih.gov

Table 2: Example of Reductive Amination for m-Xylylenediamine Synthesis

| Starting Material | Nitrogen Source | Reducing Agent | Catalyst | Product |

|---|---|---|---|---|

| Isophthalaldehyde | tert-butyl carbamate | Triethylsilane | Trifluoroacetic acid | Boc-protected m-Xylylenediamine |

Source: pku.edu.cn

Catalytic Hydrogenation Routes to Phenylenedimethanamine

The industrial production of 1,3-Phenylenedimethanamine (m-Xylylenediamine) is commonly achieved through the catalytic hydrogenation of isophthalonitrile (1,3-benzenedicarbonitrile). wikipedia.org This process involves the reduction of the two nitrile groups to primary amine groups. wikipedia.org

The hydrogenation of nitriles to primary amines can be a complex process, with potential side reactions leading to secondary or tertiary amines. nih.gov However, selective processes have been developed. For instance, the hydrogenation of various nitriles over palladium on carbon (Pd/C) catalysts in a two-phase solvent system (e.g., dichloromethane/water) with acidic additives has shown high selectivity for the primary amine product under mild conditions (e.g., 30–80 °C, 6 bar H2 pressure). nih.gov While standard catalytic hydrogenation of aromatic rings like benzene (B151609) requires harsh conditions (high pressure and temperature) due to the stability of the aromatic system, the nitrile groups are more readily reduced. youtube.comlibretexts.org The process is exothermic, and the heat released (heat of hydrogenation) is an indicator of the starting material's stability. libretexts.orgyoutube.com

Table 3: General Conditions for Catalytic Hydrogenation of Nitriles

| Substrate Family | Catalyst | Pressure | Temperature | Product Type |

|---|---|---|---|---|

| Aromatic Nitriles | Palladium on Carbon (Pd/C) | ~6 bar | 30-80 °C | Primary Amine |

| Benzene | Nickel (Ni) | ~100 atm | ~150 °C | Saturated Ring |

Source: nih.govyoutube.com

Derivatization and Functionalization Reactions

The primary amine groups of 1,3-Phenylenedimethanamine are reactive sites for various chemical transformations, allowing for the synthesis of a wide range of derivatives. Key reactions include acylation to form amides and condensation with carbonyls to form imines.

Acylation and Amidation Reactions

The reaction of the two primary amine groups in 1,3-Phenylenedimethanamine with acylating agents, such as acid anhydrides or acid chlorides, leads to the formation of amides. This process is known as acylation or amidation. researchgate.net Depending on the stoichiometry and reaction conditions, either mono- or di-acylated products can be obtained. The study of selective mono-acylation of symmetrical diamines, such as m-phenylenediamine (B132917), with benzoic anhydride (B1165640) has been investigated using microreactor systems to understand the reaction kinetics. researchgate.net

Direct C–H amidation is a related transformation that can be applied to other nitrogen-containing heterocyclic compounds, such as 1,3-azoles, using either thermal or light-mediated methods. rsc.org These reactions highlight the versatility of amidation chemistry in organic synthesis. rsc.org

Formation of Imines and Schiff Bases

Imines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond (C=N). byjus.commasterorganicchemistry.com They are typically formed through the reversible, acid-catalyzed condensation reaction between a primary amine and an aldehyde or a ketone. organicchemistrytutor.comlibretexts.orgresearchgate.net The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org

1,3-Phenylenedimethanamine, having two primary amine groups, can react with two equivalents of an aldehyde or ketone to form a di-imine. researchgate.netnih.gov The formation of Schiff bases is a well-established synthetic procedure, often carried out by refluxing the reactants in a solvent like ethanol, sometimes with a catalytic amount of acid. researchgate.netjptcp.com These reactions are fundamental in various fields, including the synthesis of coordination polymers and dye molecules. byjus.comguidechem.com

Table 4: General Reaction for Imine Formation

| Reactant 1 | Reactant 2 | Product Type | Key Functional Group |

|---|---|---|---|

| Primary Amine (e.g., 1,3-Phenylenedimethanamine) | Aldehyde or Ketone | Imine (Schiff Base) | C=N |

Carbamate and Guanidine (B92328) Derivative Syntheses

The primary amine functionalities of 1,3-phenylenedimethanamine are amenable to classic transformations that yield carbamate and guanidine derivatives, which are important functional groups in medicinal chemistry and materials science.

Carbamate Synthesis:

The synthesis of dicarbamates from 1,3-phenylenedimethanamine (also known as m-xylylene diamine or XDA) is a key step in the phosgene-free production of m-xylylene diisocyanate (XDI), a valuable monomer for high-performance polyurethanes. One effective method is the carbonylation of XDA with a low-molecular-weight carbamate, such as ethyl carbamate (EC), over a solid catalyst.

A study demonstrated the efficient synthesis of m-xylylene dicarbamate (XDC) using a hierarchical TS-1 (HTS-1) zeolite catalyst. nih.govnih.gov This method avoids the use of highly toxic phosgene. nih.gov The reaction proceeds at elevated temperatures, and the catalyst's performance is linked to its weak acidity and porous structure. nih.govnih.gov Under optimized conditions, a complete conversion of XDA can be achieved with high yields of the desired dicarbamate. nih.gov

Table 1: Synthesis of m-Xylylene Dicarbamate (XDC) via Carbonylation of m-Xylylene Diamine (XDA) with Ethyl Carbamate (EC) nih.govnih.gov

| Catalyst | Reaction Time (h) | Temperature (°C) | XDA Conversion (%) | XDC Yield (%) |

| HTS-1 | 6 | 200 | 100 | 88.5 |

Other general methods for carbamate synthesis that can be applied to 1,3-phenylenedimethanamine include the reaction of the diamine with two equivalents of a chloroformate or the coupling with carbon dioxide and an alkyl halide. organic-chemistry.orgorganic-chemistry.org

Guanidine Synthesis:

The transformation of the primary amines of 1,3-phenylenedimethanamine into guanidinium (B1211019) groups can be accomplished through various established guanylation methods. rsc.org These methods typically involve the reaction of the amine with a guanylating agent. Common reagents include cyanamide (B42294) or its derivatives, or the use of thioureas which are activated and then displaced by the amine. mdpi.comorganic-chemistry.org

For instance, reacting 1,3-phenylenedimethanamine with two equivalents of a reagent like N,N'-di-Boc-N''-triflylguanidine or 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) in the presence of a suitable base would yield the corresponding bis-guanidine derivative. organic-chemistry.org Transition metal catalysis, using catalysts based on palladium, copper, or lanthanides, has also emerged to facilitate the efficient synthesis of substituted guanidines from amines and carbodiimides or cyanamides. rsc.orgorganic-chemistry.org

Incorporation into Complex Molecular Architectures (e.g., Squaramides)

The diamine nature of 1,3-phenylenedimethanamine makes it an excellent building block for creating larger, often symmetrical, molecular architectures. Squaramides, which are derivatives of squaric acid, are notable examples due to their rigid structure and hydrogen-bonding capabilities.

The synthesis of a bis-squaramide using 1,3-phenylenedimethanamine can be achieved through a sequential nucleophilic substitution reaction with a dialkyl squarate, such as diethyl squarate or dimethyl squarate. nih.gov The reaction typically proceeds in two steps. First, one amine group of the diamine reacts with the squarate ester to form a mono-adduct. In a second step, a different nucleophile (amine) can be added to form an unsymmetrical squaramide, or, if another molecule of 1,3-phenylenedimethanamine is used, it can lead to polymeric structures. To form a discrete bis-squaramide where the diamine acts as a linker, two equivalents of a mono-functional amine would first be reacted with one equivalent of a squarate ester, followed by the addition of 1,3-phenylenedimethanamine. A more direct approach involves reacting two equivalents of a mono-squaramide intermediate with one equivalent of the diamine.

For example, squaramide-tethered bisbenzimidazoles have been synthesized by reacting diethyl squarate with substituted 2-aminomethylbenzimidazoles. nih.gov This strategy highlights how the squaramide moiety can function as a core unit to link complex chemical entities. Following this logic, 1,3-phenylenedimethanamine can be used to link two squaramide-functionalized molecules, creating complex structures with potential applications in anion recognition and transport. nih.govqub.ac.uk

Table 2: General Reaction for Squaramide Synthesis nih.gov

| Step | Reactant 1 | Reactant 2 | Product |

| 1 | Diethyl Squarate | Primary Amine (R-NH₂) | Ethyl 3-(R-amino)-4-oxocyclobut-2-en-1-olate |

| 2 | Ethyl 3-(R-amino)-4-oxocyclobut-2-en-1-olate | 1,3-Phenylenedimethanamine | Bis-squaramide linked by a phenylene-dimethylene bridge |

Multicomponent Reaction Design and Application

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step. nih.gov The bifunctional nature of 1,3-phenylenedimethanamine makes it an ideal substrate for MCRs designed to produce symmetrical products or to initiate consecutive reaction pathways.

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines a carbonyl compound (aldehyde or ketone), a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. wikipedia.org When a diamine like 1,3-phenylenedimethanamine is used, a "double" Ugi reaction can be performed.

In such a protocol, one equivalent of the diamine would be reacted with two equivalents of an aldehyde, two equivalents of a carboxylic acid, and two equivalents of an isocyanide. This would result in the formation of a symmetrical bis-(α-acylamino carboxamide) structure, where the two peptide-like units are tethered by the 1,3-phenylenedimethylene linker. This approach offers a rapid route to complex, high-molecular-weight structures and libraries of potential bioactive molecules from simple starting materials. nih.govsciforum.net

The products of multicomponent reactions can be designed to contain reactive functional groups that undergo subsequent, often intramolecular, cyclization reactions to form heterocycles. nih.gov This combination of an MCR with a subsequent cyclization is a highly efficient strategy for generating molecular diversity.

One such pathway could involve a Ugi reaction followed by an intramolecular cyclization. For example, by choosing appropriate starting materials for an Ugi reaction with 1,3-phenylenedimethanamine, the resulting bis-adduct could be designed to undergo a subsequent ring-closing reaction. A notable example of such a sequence is the one-pot combination of an Ugi reaction with an aza-Wittig reaction to synthesize polysubstituted benzimidazoles. nih.gov

Another strategy involves the initial conversion of 1,3-phenylenedimethanamine into a bis-guanidine derivative. Guanidines are known precursors for the synthesis of various nitrogen-containing heterocycles, such as pyrimidines and imidazoles. nih.gov For example, the reaction of a guanidine with a β-dicarbonyl compound or a cyanoacetaldehyde derivative can lead to the formation of a pyrimidine (B1678525) ring. nih.gov Applying this to the bis-guanidine derived from 1,3-phenylenedimethanamine could potentially lead to the formation of fused heterocyclic systems, where two pyrimidine rings are annulated to a central ring system linked by the phenylene core. These consecutive pathways exemplify how 1,3-phenylenedimethanamine can serve as a foundational element for the rapid assembly of complex heterocyclic scaffolds. nih.govscilit.com

Polymer Chemistry and Advanced Materials Development

1,3-Phenylenedimethanamine as a Curing Agent for Epoxy Resins

1,3-Phenylenedimethanamine is a widely employed amine-based curing agent for epoxy resins. wikipedia.org The curing process involves the reaction of the amine groups of the diamine with the epoxide groups of the resin, leading to the formation of a three-dimensional cross-linked network. threebond.co.jpnih.gov This network structure imparts desirable properties to the final thermoset material, including high strength, thermal stability, and chemical resistance. researchgate.netspecialchem.com

Curing Kinetics and Mechanistic Investigations

The curing of epoxy resins with amine hardeners is an exothermic process. nih.govnih.gov The kinetics of this reaction can be studied using techniques like differential scanning calorimetry (DSC), which measures the heat flow associated with the curing process. researchgate.net The curing reaction of epoxy-amine systems is often characterized by an autocatalytic mechanism, where the hydroxyl groups formed during the reaction catalyze further reactions. lmaleidykla.lt

The reaction mechanism involves the nucleophilic attack of the primary amine on the epoxide ring, resulting in a secondary amine and a hydroxyl group. nih.govspecialchem.com This newly formed secondary amine can then react with another epoxide group to form a tertiary amine and an additional hydroxyl group. nih.govnih.gov The reactivity of the primary amine is generally higher than that of the secondary amine. specialchem.com

The activation energy (Ea) for the curing process is a key kinetic parameter that reflects the energy barrier for the reaction. For typical epoxy-amine systems, the activation energy is in the range of 50-70 kJ/mol. researchgate.net Studies on similar systems have reported activation energies around 69.7 kJ/mol for the initial epoxy-amine reaction. nih.gov

Influence on Network Formation and Crosslinking Density

The structure of the amine curing agent significantly influences the formation of the polymer network and its crosslinking density. researchgate.net The crosslinking density is defined as the number of cross-linked units per unit volume in the polymer. researchgate.net A higher crosslinking density generally leads to a more rigid material with enhanced thermal and mechanical properties. digitallibrarynasampe.org

1,3-Phenylenedimethanamine, with its two primary amine groups, acts as a tetra-functional cross-linking agent, contributing to the formation of a densely cross-linked network. The aromatic ring in its structure imparts rigidity to the polymer backbone. The crosslinking density of cured epoxy resins can be determined experimentally using techniques such as dynamic mechanical analysis (DMA). researchgate.net

Assessment of Thermoset Material Performance (e.g., Glass Transition Behavior)

The glass transition temperature (Tg) is a critical property of thermoset materials, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. nih.gov The Tg is a key indicator of the upper service temperature of an epoxy material. cnrs.fr A higher Tg generally signifies a more thermally stable material. researchgate.net

The Tg of an epoxy resin is influenced by the structure of both the epoxy resin and the curing agent, as well as the degree of cure. dianhydrides.comazom.com The use of aromatic amines like 1,3-phenylenedimethanamine as curing agents typically results in higher glass transition temperatures compared to aliphatic amines due to the rigidity of the aromatic structure. nih.govspecialchem.com For instance, epoxy resins cured with aromatic amines can achieve significantly higher Tg values than those cured with aliphatic amines like polyoxypropylene diamines. digitallibrarynasampe.orgazom.com

Table 1: Comparative Glass Transition Temperatures (Tg) of Epoxy Resins with Different Amine Hardeners

| Curing Agent Type | Specific Curing Agent | Maximum Achievable Tg (°C) |

| Aliphatic Amine | Polyoxypropylene diamine D-400 | 56 |

| Aliphatic Amine | Polyoxypropylene diamine D-230 | 90 |

| Cycloaliphatic Amine | Isophorone diamine (IPDA) | 149 |

| Aromatic Amine | 4,4'-Diaminodiphenyl sulfone (DDS) | Can be significantly higher than aliphatic and cycloaliphatic amines |

Data sourced from comparative studies of various amine hardeners. The Tg of an epoxy cured with an aromatic amine like DDS can be significantly higher, often exceeding 200°C, depending on the specific epoxy resin and cure cycle. digitallibrarynasampe.orgazom.com

Comparative Analysis with Diverse Amine Hardener Systems

The choice of amine hardener has a profound impact on the curing characteristics and final properties of the epoxy thermoset. Aromatic amines, such as 1,3-phenylenedimethanamine, are generally less reactive than aliphatic amines. nih.govspecialchem.com This lower reactivity can be advantageous in providing a longer pot life for processing. polymerinnovationblog.com

In comparison to aliphatic amines, aromatic amines typically yield cured epoxy resins with superior thermal stability and chemical resistance. threebond.co.jpspecialchem.com However, aliphatic amines can offer faster curing at lower temperatures. polymerinnovationblog.com Cycloaliphatic amines often provide a balance of properties between aliphatic and aromatic amines. threebond.co.jp Phenalkamines, derived from cashew nutshell liquid, are a class of bio-based curing agents known for their fast cure, even at low temperatures, and good flexibility. polymerinnovationblog.com

Monomer in Polymer Synthesis and Polymerization Studies

Beyond its role as a curing agent, 1,3-phenylenedimethanamine is a valuable monomer for the synthesis of various high-performance polymers. Its bifunctional nature, with two primary amine groups, allows it to participate in step-growth polymerization reactions.

Polyamide and Polyurea Formations

1,3-Phenylenedimethanamine is a key building block in the synthesis of polyamides and polyureas.

Polyamides: Polyamides are polymers characterized by the presence of amide linkages (-CO-NH-) in the polymer backbone. They are conventionally synthesized through the condensation reaction of a diamine with a dicarboxylic acid or a diacid chloride. nih.govyoutube.com The reaction of 1,3-phenylenedimethanamine with a diacid chloride, for example, would yield a polyamide with aromatic units in its backbone, contributing to high thermal stability and mechanical strength. scielo.br

Polyureas: Polyureas are polymers containing urea (B33335) linkages (-NH-CO-NH-). They are typically formed through the reaction of a diamine with a diisocyanate. mdpi.com The reaction of 1,3-phenylenedimethanamine with a diisocyanate monomer results in the formation of a polyurea. These polymers are known for their excellent mechanical properties, including high tensile strength and elasticity, which stem from the strong hydrogen bonding between the urea groups. mdpi.com

Synthesis of Poly(vinylogous urethane) Vitrimers

1,3-Phenylenedimethanamine (m-xylylenediamine) is a key component in the synthesis of poly(vinylogous urethane) (PVU) vitrimers. Vitrimers are a class of polymers that, while being covalently cross-linked like traditional thermosets, can be reprocessed and reshaped at elevated temperatures due to dynamic, associative chemical bond exchange reactions.

The synthesis involves the condensation reaction between multi-functional acetoacetates and amines. Specifically, networks have been prepared by reacting monomers like cyclohexane (B81311) dimethanol bisacetoacetate with a mixture of amines including m-xylylenediamine (B75579) and a trifunctional amine such as tris(2-aminoethyl)amine, which acts as a cross-linker. lookchem.com This reaction proceeds readily to form the vinylogous urethane (B1682113) linkages that constitute the polymer backbone. nih.gov

The resulting PVU networks exhibit high storage moduli (e.g., ≈2.4 GPa) and glass transition temperatures above 80°C. lookchem.com The vitrimer character is confirmed through stress-relaxation, creep, and solubility experiments. Notably, these materials display rapid stress relaxation at temperatures above 150°C without the need for a catalyst, a process driven by the transamination of the vinylogous urethane bonds. lookchem.comresearchgate.net This dynamic nature allows the material to be recycled multiple times through grinding and compression molding with minimal degradation of its mechanical or chemical properties. lookchem.com

Table 1: Properties of a Poly(vinylogous urethane) Vitrimer Synthesized with m-Xylylenediamine

| Property | Value | Reference |

|---|---|---|

| Monomers Used | Cyclohexane dimethanol bisacetoacetate, m-xylylenediamine, tris(2-aminoethyl)amine | lookchem.com |

| Storage Modulus | ≈2.4 GPa | lookchem.com |

| Glass Transition Temperature (Tg) | > 80°C | lookchem.com |

| Relaxation Time | 85 seconds at 170°C | lookchem.com |

| Catalyst Required | None | lookchem.com |

Oxidative Dispersion Polymerization of Phenylenediamines

Research into the oxidative dispersion polymerization of phenylenediamines primarily focuses on monomers where amine groups are directly attached to the aromatic ring, such as p-phenylenediamine (B122844). Extensive searches of scientific literature and chemical databases did not yield information on the use of 1,3-phenylenedimethanamine in this specific polymerization process. The chemical nature of 1,3-phenylenedimethanamine, a benzylic diamine, differs significantly from that of phenylenediamines, which likely precludes it from participating in the same oxidative polymerization mechanisms.

Engineering of Covalently Adaptable Polymer Networks

1,3-Phenylenedimethanamine is instrumental in engineering covalently adaptable polymer networks (CANs), with vitrimers being a prominent example. researchgate.net These materials are designed to combine the robustness of thermosets with the reprocessability of thermoplastics. The incorporation of 1,3-phenylenedimethanamine into polymer structures introduces dynamic covalent bonds that can exchange, break, and reform under specific stimuli, typically heat. sigmaaldrich.com

CO2 Capture and Absorption Applications

Aqueous solutions of 1,3-phenylenedimethanamine have been identified as highly effective agents for the capture of carbon dioxide (CO₂), particularly from ambient air (Direct Air Capture, DAC). wikipedia.orgnih.gov

Mechanism of Carbamic Acid Formation for CO₂ Absorption

The mechanism of CO₂ capture by 1,3-phenylenedimethanamine involves a direct reaction between the amine groups and CO₂ molecules. The initial step is a nucleophilic attack on the carbon atom of CO₂ by the nitrogen atom of the primary amine. researchgate.net This leads to the formation of a zwitterionic intermediate, which rapidly undergoes an internal proton transfer to form a carbamic acid. researchgate.netgoogle.com

A key feature of using 1,3-phenylenedimethanamine is the nature of the resulting carbamic acid. Due to the hydrophobic phenyl group in the molecule's structure, the carbamic acid product is insoluble in the aqueous amine solution. wikipedia.orgnih.gov

Liquid-Solid Phase Change Phenomena in CO₂ Capture Systems

The formation of insoluble carbamic acid is the basis for a liquid-solid phase-change CO₂ capture system. wikipedia.orgnih.govwikipedia.org When an aqueous solution of 1,3-phenylenedimethanamine is exposed to CO₂, the dissolved amine reacts to form solid carbamic acid, which precipitates out of the solution. wikipedia.orgwikipedia.org This phenomenon offers significant advantages over conventional single-phase liquid amine systems.

The continuous removal of the product as a solid drives the absorption equilibrium forward, allowing for a high rate and high efficiency of CO₂ capture even at the low concentrations found in ambient air (e.g., 400 ppm). wikipedia.org Studies have shown that 1,3-phenylenedimethanamine exhibits a CO₂ removal efficiency and absorption capacity comparable to other high-performance amines. wikipedia.orgnih.gov The captured CO₂ can be released, and the amine regenerated, by heating the system. The increase in temperature enhances the solubility of the solid carbamic acid, shifting the equilibrium back towards the amine and gaseous CO₂, which can then be collected in a pure form. nih.gov

Table 2: CO₂ Capture Performance

| Amine System | Phenomenon | Key Advantage | Application | Reference |

|---|---|---|---|---|

| Aqueous 1,3-Phenylenedimethanamine | Liquid-solid phase separation upon CO₂ absorption | High CO₂ removal efficiency at low concentrations due to precipitation of carbamic acid | Direct Air Capture (DAC) | wikipedia.orgnih.gov |

| Formation of insoluble carbamic acid | Overcomes equilibrium limitations of conventional liquid amine systems | CO₂ Capture and Desorption | wikipedia.orgwikipedia.org |

Role in Dye Synthesis Processes

While structurally related compounds such as m-phenylenediamine (B132917) are widely used as precursors and coupling agents in the manufacturing of various dyes, a review of available scientific literature and chemical databases finds no evidence of 1,3-phenylenedimethanamine being utilized in dye synthesis processes. Its application appears to be concentrated in polymer science and as a curing agent.

Catalysis and Reaction Engineering

Development of Metal-Diamine Complexes as Catalysts

Schiff Base-Copper(II) Complex Catalysis in Ring-Opening PolymerizationThe use of Schiff base-copper(II) complexes as catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone is an active area of research.researchgate.netbohrium.comHowever, the specific Schiff base ligands in the documented studies are derived from other diamines and salicylaldehydes.doi.orgA thorough search did not yield any examples of a Schiff base created from 1,3-phenylenedimethanamine being used in a copper(II) complex for this purpose.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the use of 1,3-Phenylenedimethanamine dihydrochloride (B599025) for the synthesis of palladium nanoparticles and their subsequent application in the catalysis of heterocycle synthesis.

Therefore, the requested article focusing on "Palladium Nanoparticle Catalysis in Heterocycle Synthesis" with a direct link to "1,3-Phenylenedimethanamine dihydrochloride" cannot be generated as there are no research findings, data tables, or detailed discussions available to support the specified outline.

Research in the field of palladium nanoparticle catalysis for heterocycle synthesis is extensive; however, it predominantly features other stabilizing agents, ligands, and support materials. Studies highlight the use of polymers like polyvinylpyrrolidone (B124986) (PVP), N-heterocyclic carbenes (NHCs), and various organic and inorganic supports to stabilize palladium nanoparticles and facilitate a wide range of cyclization and cross-coupling reactions for the synthesis of diverse heterocyclic compounds. nih.govnih.govchim.itrsc.org Unfortunately, none of the available research connects these activities to the specific compound of interest, this compound.

Supramolecular Chemistry and Molecular Recognition

Construction of Supramolecular Frameworks via Non-Covalent Interactions

The spatial arrangement of the amino groups in 1,3-phenylenedimethanamine facilitates its use as a fundamental component in the self-assembly of extended supramolecular frameworks. These frameworks are held together by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The ability to modify the primary amine groups allows for the introduction of different functional moieties, which can direct the self-assembly process and define the ultimate architecture and properties of the resulting supramolecular structure.

Derivatives of 1,3-phenylenedimethanamine, such as 1,3,5-benzenetricarboxamides (BTAs), are well-known for their capacity to form one-dimensional, helical, rod-like nanostructures in solution through a network of intermolecular hydrogen bonds. beilstein-journals.orguni-bayreuth.de Although the core is a 1,3,5-substituted benzene (B151609), the principles of self-assembly are highly relevant. The amide functionalities, which can be introduced by reacting 1,3-phenylenedimethanamine with appropriate carboxylic acids, provide the hydrogen bond donor and acceptor sites necessary for the formation of stable, ordered aggregates. The central phenyl ring often engages in π-stacking interactions, further stabilizing the assembly. rsc.org

The formation of these supramolecular polymers is a cooperative process, and their stability can be influenced by factors such as solvent polarity, temperature, and concentration. For instance, certain functionalized BTAs exhibit a unique two-step self-assembly behavior upon heating in aqueous solutions, leading to the formation of hierarchical superstructures. uni-bayreuth.de The resulting frameworks can create nano-sized channels or cavities, making them suitable for applications in materials science and as scaffolds for other molecules.

Anion Recognition and Binding Studies with Diamine Derivatives

The diamine structure of 1,3-phenylenedimethanamine serves as an excellent scaffold for the design of synthetic receptors for anions. By functionalizing the amine groups with hydrogen-bond-donating moieties, such as ureas or thioureas, researchers have created receptors capable of selectively binding various anions. These receptors often operate through a combination of hydrogen bonding and other weak interactions to recognize and encapsulate specific anionic guests.

A notable example involves the synthesis of molecular clefts based on m-xylylenediamine (B75579) functionalized with urea (B33335) or thiourea (B124793) groups bearing nitrophenyl signaling units. nih.gov These receptors have demonstrated the ability to bind a range of anions, with a particular preference for fluoride (B91410) and dihydrogen phosphate (B84403). The binding event can induce a distinct color change, allowing for the visual detection of the target anion.

The anion binding strength of these receptors has been evaluated using techniques such as UV-Vis titration studies. nih.gov The thiourea-based receptor, for instance, generally exhibits a stronger affinity for anions compared to its urea-based counterpart, which is attributed to the higher acidity of the thiourea protons. The selectivity for different anions is influenced by factors such as the size, geometry, and basicity of the anion, as well as the preorganization of the receptor's binding pocket.

| Receptor | Anion Binding Order (Halides) | Anion Binding Order (Oxoanions) | Complex Stoichiometry |

| Thiourea-based L¹ | Fluoride > Chloride > Bromide > Iodide | Dihydrogen phosphate > Hydrogen sulfate (B86663) > Nitrate > Perchlorate | 1:1 |

| Urea-based L² | Fluoride > Chloride > Bromide > Iodide | Dihydrogen phosphate > Hydrogen sulfate > Nitrate > Perchlorate | 1:1 |

| Data sourced from Hossain et al., 2021. nih.gov |

Design of Host-Guest Systems

The structural rigidity and defined orientation of the functional groups in 1,3-phenylenedimethanamine make it a valuable component in the design of macrocyclic host molecules. rsc.org These macrocycles can possess well-defined cavities capable of encapsulating guest molecules through non-covalent interactions, forming stable host-guest complexes. The synthesis of such macrocycles often involves the condensation of 1,3-phenylenedimethanamine or its derivatives with other complementary building blocks.

Macrocycles derived from m-xylene (B151644) units have been shown to exhibit selective binding towards specific metal ions and small organic molecules. rsc.orgnih.gov For example, a thiourea-containing macrocycle based on an m-xylene framework demonstrated unique selectivity for zinc ions (Zn²⁺), forming a dimeric sandwich-like complex. rsc.orgnih.gov The selectivity in these systems is often driven by a combination of factors including the nature of the binding sites within the host, the size and shape complementarity between the host and guest, and the solvent environment.

The study of these host-guest systems is crucial for understanding the principles of molecular recognition. Techniques such as ion-mobility spectrometry-mass spectrometry (IMS-MS) have proven to be powerful tools for characterizing the non-covalent complexes formed and for probing the conformational preferences of the macrocyclic hosts upon guest binding. rsc.orgnih.gov

Development of Stimuli-Responsive Supramolecular Assemblies

Supramolecular assemblies that can change their structure and properties in response to external stimuli are of great interest for the development of "smart" materials. nih.govrsc.org The reversible nature of non-covalent bonds makes supramolecular systems based on 1,3-phenylenedimethanamine derivatives ideal candidates for the creation of such materials. Stimuli such as pH, light, temperature, or the presence of specific chemical species can be used to trigger a change in the assembly, leading to a macroscopic response. rsc.orgresearchgate.net

For example, by incorporating photo-responsive units like azobenzene (B91143) into the structure of a supramolecular polymer, it is possible to control the assembly and disassembly of the system using light. nih.gov Similarly, the introduction of pH-sensitive groups can allow for the controlled formation or disruption of a supramolecular structure by changing the pH of the surrounding medium.

While the direct use of 1,3-phenylenedimethanamine dihydrochloride (B599025) in complex stimuli-responsive systems is an emerging area, the foundational principles are well-established with related building blocks. For instance, benzene-1,3,5-tricarboxamide (B1221032) (BTA) based systems have been designed to form liquid crystal physical gels that respond to both electric fields and light. rsc.org These examples highlight the potential for designing sophisticated, functional materials by strategically modifying the 1,3-phenylenedimethanamine core to include stimuli-responsive moieties. The development of such systems opens up possibilities for applications in areas like controlled drug release, sensing, and adaptive materials.

Advanced Characterization and Analytical Methodologies for 1,3 Phenylenedimethanamine Dihydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural analysis of 1,3-Phenylenedimethanamine dihydrochloride (B599025).

In the ¹H NMR spectrum of the free base, 1,3-Benzenedimethanamine, distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons (CH₂), and the amine protons (NH₂) are observed. nih.gov For the dihydrochloride salt, the protonation of the amine groups to form ammonium (B1175870) (NH₃⁺) groups leads to a downfield shift of adjacent protons, particularly the benzylic methylene protons. The amine protons themselves would appear as a broader signal, and their chemical shift would be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the non-equivalent carbons in the molecule. rsc.org This includes signals for the substituted and unsubstituted carbons of the benzene (B151609) ring and a characteristic signal for the benzylic methylene carbons. The formation of the dihydrochloride salt influences the chemical shifts of the carbons, especially those bonded to or near the nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1,3-Phenylenedimethanamine Dihydrochloride Predicted values are based on the analysis of the parent compound and related structures.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic C-H | 7.3 - 7.5 | 128 - 132 |

| Aromatic C-CH₂ | - | 135 - 140 |

| Benzylic CH₂ | ~4.1 | ~45 |

| Amine NH₃⁺ | Variable, broad | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and investigating the fragmentation pathways of a compound. For this compound, the analysis would typically be performed on the free base, 1,3-Benzenedimethanamine (m-xylylenediamine), which has a molecular weight of approximately 136.19 g/mol . nih.gov

Electron Ionization (EI) is a common MS technique where the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. nist.gov The fragmentation pattern is a unique fingerprint of the molecule. For 1,3-Benzenedimethanamine, a primary fragmentation pathway involves alpha-cleavage, which is characteristic of amines. miamioh.edu This involves the cleavage of the C-C bond adjacent to the nitrogen atom. Another common fragmentation is the loss of an amino group.

Table 2: Key Mass Fragments for 1,3-Benzenedimethanamine

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 136 | [M]⁺ | Molecular Ion |

| 106 | [M - CH₂NH₂]⁺ | Loss of an aminomethyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl (B1604629) groups |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Data compiled from NIST Mass Spectrometry Data Center for 1,3-Benzenedimethanamine. nih.govnist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. nist.gov

The spectrum of the free base shows characteristic N-H stretching vibrations for the primary amine groups, as well as C-H stretches for both the aromatic ring and the aliphatic methylene groups. nih.gov For the dihydrochloride salt, the most significant change is the appearance of a very broad and strong absorption band in the region of 2400-3200 cm⁻¹, which is characteristic of the N-H stretching vibration of a primary ammonium salt (R-NH₃⁺).

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3250 | N-H Stretch (in free base) | Primary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (CH₂) |

| ~3200-2400 | N-H⁺ Stretch (broad) | Primary Ammonium Salt |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1650-1550 | N-H Bend | Amine/Ammonium |

Data based on typical IR frequencies and spectra from the NIST database for the parent amine. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique would provide a complete picture of the solid-state structure of this compound, including exact bond lengths, bond angles, and torsional angles. weizmann.ac.il

An X-ray crystal structure analysis would confirm the meta substitution pattern on the benzene ring and reveal the conformation of the aminomethyl side chains. Furthermore, it would elucidate the details of the crystal packing, showing how the molecules are arranged in the crystal lattice. Of particular importance would be the characterization of the intermolecular interactions, especially the hydrogen bonding network between the ammonium (NH₃⁺) groups and the chloride (Cl⁻) counter-ions. This information is fundamental to understanding the physical properties of the solid material.

Chromatographic Methods (HPLC, LC-MS, UPLC) for Purity and Separation

Chromatographic techniques are essential for separating components in a mixture and assessing the purity of a substance. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for the analysis of this compound. sielc.com

These methods are typically used to determine the purity of a sample by separating the main compound from any impurities, such as starting materials, by-products, or isomers. Due to the polar and basic nature of the analyte, reversed-phase HPLC is often employed. cdc.gov The separation can be challenging because the protonated amine may have limited retention on standard C18 columns with conventional mobile phases. To overcome this, ion-pairing agents (e.g., heptafluorobutyric acid) can be added to the mobile phase to improve peak shape and retention. cdc.gov

Coupling liquid chromatography with a mass spectrometer (LC-MS or UPLC-MS/MS) provides an additional layer of analytical power, allowing for both separation and mass identification of the eluting compounds. nih.gov This is particularly useful for identifying unknown impurities by their molecular weight and fragmentation patterns, making it a cornerstone of quality control in chemical synthesis.

Thermal Analysis (DSC, TGA) for Curing Behavior and Thermal Transitions

Thermal analysis techniques are indispensable for characterizing the curing behavior and thermal stability of thermosetting polymers, such as epoxy resins cured with 1,3-Phenylenedimethanamine, also known as m-xylylenediamine (B75579) (MXDA). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on the curing process and the performance of the cured material at elevated temperatures.

Differential Scanning Calorimetry is instrumental in elucidating the curing kinetics and thermal transitions of epoxy-amine systems. mdpi.comresearchgate.net An initial DSC scan of an uncured mixture of an epoxy resin like diglycidyl ether of bisphenol A (DGEBA) and a curing agent such as MXDA reveals an exothermic peak. researchgate.net This peak represents the heat released during the cross-linking reaction, and its characteristics, such as the onset temperature and the peak temperature, provide insights into the curing process. researchgate.netpepolska.pl The total heat evolved, or the heat of cure (ΔH), is proportional to the extent of the reaction. mdpi.com

A second DSC scan, performed on the cured material, is used to determine the glass transition temperature (Tg). researchgate.netepotek.com The Tg is a critical property that indicates the transition from a rigid, glassy state to a more flexible, rubbery state. epotek.comfocenter.com This transition is observed as a step-like change in the heat capacity. researchgate.net The value of Tg is influenced by the chemical structure of the epoxy and the amine, as well as the resulting cross-link density of the cured network. epotek.com For instance, studies have shown that the curing of DGEBA with MXDA results in a specific glass transition temperature, which can be compared with systems using other curing agents to evaluate the network formation. researchgate.netnih.gov

Thermogravimetric Analysis is employed to assess the thermal stability of the cured epoxy resin. researchgate.net By monitoring the weight of a sample as a function of temperature, TGA can determine the onset of decomposition and the degradation profile of the material. researchgate.net Key parameters obtained from TGA curves include the temperature at which a certain percentage of weight loss occurs (e.g., Td5% for 5% weight loss) and the percentage of material remaining at high temperatures, known as the char yield. researchgate.netmdpi.com A higher decomposition temperature and a greater char yield are indicative of enhanced thermal stability. Research on epoxy systems cured with MXDA has provided data on these parameters, which are crucial for applications requiring high-temperature resistance. researchgate.netsemanticscholar.org

The following tables present research findings from the thermal analysis of epoxy resins cured with 1,3-Phenylenedimethanamine (m-xylylenediamine).

Interactive Data Table: DSC Analysis of Epoxy Resin Cured with m-Xylylenediamine

| Epoxy System | Curing Onset Temperature (°C) | Peak Exotherm Temperature (°C) | Glass Transition Temperature (Tg) (°C) | Reference |

|---|---|---|---|---|

| DGEBA / MXDA | ~90 | 105.7 | 110-120 | researchgate.netnih.gov |

Interactive Data Table: TGA of Epoxy Resin Cured with m-Xylylenediamine

| Epoxy System | Temperature at 5% Weight Loss (Td5%) (°C) | Temperature at 50% Weight Loss (Td50%) (°C) | Char Yield at 800°C (%) | Reference |

|---|---|---|---|---|

| DGEBA / MXDA | ~350 | ~400 | ~20 | researchgate.netsemanticscholar.org |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of molecular electronic structure, optimized geometries, and vibrational frequencies. researchgate.netnist.gov These calculations are crucial for understanding the stability of a compound and the mechanisms of reactions in which it participates. rsc.org

A pertinent example of DFT application can be found in the study of a constitutional isomer, bis(o-xylylenediammonium) tetrachloride monohydrate (OXDACl). researchgate.net In this research, DFT calculations were performed using the B3LYP functional with a 6-311++G(d,p) basis set to analyze the molecular structure, vibrational spectra, and other properties. researchgate.net The study demonstrated a good correlation between the theoretically predicted geometric parameters and those determined experimentally via X-ray diffraction. researchgate.net Such studies confirm the reliability of DFT methods for accurately modeling the structures of xylylenediamine-based salts.

For 1,3-Phenylenedimethanamine dihydrochloride (B599025), similar DFT calculations would involve optimizing the geometry of the molecule to find its most stable conformation. This would include defining bond lengths, bond angles, and dihedral angles. The presence of the two ammonium (B1175870) groups and their interaction with the chloride counter-ions would be a key focus, likely involving the formation of N-H···Cl hydrogen bonds that stabilize the crystal structure. researchgate.net

Furthermore, DFT can be used to compute the frontier molecular orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govscispace.com A smaller energy gap generally implies higher reactivity. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Amine Compound Analysis This table is illustrative and based on common methodologies found in the literature for similar compounds.

| Computational Method | Functional | Basis Set | Typical Application | Reference |

| Density Functional Theory | B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational analysis, electronic properties | researchgate.net |

| Density Functional Theory | M06-2X | 6-311+G(d,p) | Accurate prediction of NMR chemical shifts, non-covalent interactions | researchgate.net |

| Density Functional Theory | PBE0 | 6-311++G(2df,pd) | Reaction barrier heights, cycloaddition mechanisms | researchgate.net |

| Density Functional Theory | B97D | TZVP | NMR chemical shift prediction, includes dispersion corrections | nih.gov |

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While specific molecular docking studies featuring 1,3-Phenylenedimethanamine dihydrochloride as the primary ligand are not prominent in the reviewed literature, the methodology is widely applied to amine-containing molecules and derivatives. The general process involves placing the ligand into the binding site of a target protein and evaluating the binding affinity using a scoring function. researchgate.net The goal is to identify the binding mode with the lowest energy, which corresponds to the most stable ligand-receptor complex.

For this compound, its two positively charged ammonium groups would likely engage in key electrostatic and hydrogen-bonding interactions with negatively charged or polar residues (e.g., Aspartate, Glutamate, Asparagine, Glutamine) in a protein's active site. The central benzene (B151609) ring could participate in hydrophobic or π-π stacking interactions.

The outcomes of molecular docking simulations are typically presented in terms of binding energy or docking scores, which estimate the binding affinity. For instance, studies on other amine derivatives have used docking to evaluate their potential as antimicrobial or anti-proliferative agents, often comparing the calculated scores of new compounds to those of known drugs. researchgate.netresearchgate.net

Table 2: Illustrative Docking Scores for Amine-Containing Compounds Against Biological Targets This table presents hypothetical data to illustrate typical results from molecular docking studies, as direct data for the subject compound is not available.

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1,3-Phenylenedimethanamine | Kinase A | -7.5 | ASP184, GLU127, TYR122 |

| 1,3-Phenylenedimethanamine | Protease B | -6.8 | ASP25, GLY27, ILE50 |

| Reference Inhibitor | Kinase A | -8.2 | ASP184, LYS72, VAL57 |

| Reference Inhibitor | Protease B | -7.1 | ASP25, GLY27, ARG8 |

Computational Modeling of Supramolecular Architectures

The free base of the title compound, m-xylylenediamine (B75579) (MXDA), is a well-known monomer used in the synthesis of polyamides. rsc.orgsigmaaldrich.comchemicalbook.com Computational modeling, particularly molecular dynamics (MD) simulations, is instrumental in understanding the structure and properties of these resulting polymers. MD simulations model the physical movements of atoms and molecules over time, providing insight into the formation and characteristics of large-scale supramolecular structures. researchgate.netrsc.org

For instance, automated MD simulation platforms have been developed to construct and analyze polyamide membranes formed from the reaction of MXDA with other monomers like trimesic acid. rsc.org These simulations can predict crucial properties of the resulting polymer network, such as pore size distribution and mechanical strength, which are vital for applications like water filtration membranes. rsc.org The simulations track the formation of amide bonds and the resulting highly cross-linked network structure. rsc.org

The principle of self-assembly is also central to supramolecular chemistry. Studies on benzene-1,3,5-tricarboxamides (BTAs), which share a 1,3,5-substituted benzene core, show how these molecules can self-assemble in water to form complex structures like fibers and nanotubes through hydrogen bonding and π–π stacking. nih.govresearchgate.nettue.nl Although the functional groups differ, these studies highlight how the geometry of the benzene core directs the formation of ordered, long-range structures.

For this compound, computational modeling could be used to predict how individual molecules might arrange themselves in a crystal lattice or how they might interact in solution to form aggregates, governed by hydrogen bonding between the ammonium groups and chloride ions, as well as potential π-π stacking of the benzene rings.

Prediction of Chemical Reactivity and Mechanistic Pathways

Computational chemistry offers powerful tools for predicting the reactivity of a molecule and elucidating the step-by-step pathways of chemical reactions. nih.gov Methods based on DFT are commonly used to calculate reactivity descriptors and map out potential energy surfaces for reactions. scispace.com

Key reactivity descriptors that can be calculated include:

Fukui Functions: These indicate the most likely sites for nucleophilic or electrophilic attack on a molecule. scispace.comnih.gov

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on a molecule, highlighting electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. scispace.com

Activation Energy Barriers: By calculating the energy of transition states, computational models can predict the feasibility and rate of a chemical reaction. rsc.orgresearchgate.net A lower energy barrier corresponds to a faster reaction.

While specific mechanistic studies for this compound are scarce, the reactivity of its free base, MXDA, is well-established. It readily reacts with acids, acid chlorides, and acid anhydrides. wikipedia.org For example, its reaction with trimesic acid to form polyamides involves nucleophilic attack by the amine groups on the carboxylic acid groups. rsc.org Computational studies can model this reaction, determining the transition state energies and confirming the most favorable reaction pathway.

Furthermore, computational studies on other amine-containing systems provide a blueprint for how the reactivity of this compound could be investigated. For example, DFT calculations have been used to explain the reactivity of dialkylated diaminomaleonitrile (B72808) derivatives, successfully using condensed Fukui functions to rationalize observed reaction products. nih.gov Similarly, the reactivity of various catalysts and organic compounds has been explored by computing energy barriers for different potential reaction mechanisms. rsc.orgrsc.org

Conclusion and Outlook

Summary of Key Research Advances

Research involving 1,3-Phenylenedimethanamine and its dihydrochloride (B599025) salt has led to notable progress in the field of materials science. The primary amine groups, rendered as ammonium (B1175870) chlorides in the salt form, offer unique reactivity and solubility characteristics that have been effectively leveraged.

A significant area of advancement is in the synthesis of high-performance polymers. The free base, m-Xylylenediamine (B75579) (MXDA), is a well-established monomer for producing polyamides and serves as an effective curing agent for epoxy resins. wikipedia.orgsigmaaldrich.com These applications result in materials with robust mechanical properties and thermal stability, suitable for coatings, adhesives, and composites. wikipedia.org Specifically, the use of p-xylylenediamine, a structural isomer, has been shown to increase tensile strength, toughness, and Young's modulus in thermoplastic elastomers. sigmaaldrich.com

The dihydrochloride salt itself has been a focal point in the development of conductive polymers. Researchers have successfully used 1,3-Phenylenedimethanamine dihydrochloride in oxidative dispersion polymerization to create poly(phenylenediamine) colloidal dispersions. researchgate.net These polymers are part of a class of materials with intriguing redox activity and electrical conductivity, which are being explored for a wide range of applications, including anti-corrosion coatings, sensors, and energy-conversion devices. researchgate.net

Furthermore, the broader field of aromatic diamines has seen extensive research into creating novel monomers to overcome traditional limitations of polymers like aramids. By introducing flexible linkages or bulky side groups into the diamine structure, scientists have developed new polyamides and polyimides with enhanced solubility and processability without significantly compromising their desirable thermal properties. ntu.edu.twchemmethod.com

Key Research Applications of Aromatic Diamines

| Application Area | Diamine Form | Resulting Product/Material | Key Benefits |

|---|---|---|---|

| Polymer Synthesis | m-Xylylenediamine | Polyamides, Poly(vinylogous urethane) vitrimers | High thermal and mechanical strength sigmaaldrich.comsigmaaldrich.com |

| Epoxy Resins | m-Xylylenediamine | Cured Epoxy Systems | Creation of durable coatings, adhesives, sealants wikipedia.orgdelamine.com |

| Conductive Polymers | 1,3-Phenylenediamine dihydrochloride | Polyphenylenediamines | Electrical conductivity, redox activity for sensors researchgate.net |

| High-Performance Films | Novel Aromatic Diamines | Polyimides, Polyamides | Improved solubility and processability ntu.edu.twchemmethod.com |

Identification of Remaining Challenges and Unexplored Avenues

Despite significant progress, several challenges and unexplored areas remain in the study and application of this compound and related compounds.

One of the most persistent challenges in the field of aromatic polymers is improving processability. Wholly aromatic polyamides often exhibit limited solubility and high melting temperatures due to their rigid backbones and strong intermolecular hydrogen bonding, which complicates manufacturing and limits their applications. ntu.edu.tw While the synthesis of novel diamines with flexible or asymmetrical structures is a promising strategy, achieving the optimal balance between processability and performance remains a key research objective. ntu.edu.twnih.gov

For the dihydrochloride salt specifically, its primary documented use is in polymerization. researchgate.net There is a significant opportunity to explore its utility in other areas of chemical synthesis. For instance, its specific solubility and reactivity profile as a salt could be advantageous as a catalyst or as a precursor for synthesizing novel heterocyclic compounds, an avenue that remains largely unexplored.

Another challenge relates to the industrial use of solid, high-melting-point aromatic amines as curing agents. For example, the related compound m-phenylenediamine (B132917) is a solid at room temperature and must be melted at elevated temperatures to be mixed with epoxy resins, which can complicate processing. google.com While 1,3-Phenylenedimethanamine is a liquid, its conversion to and use in the solid dihydrochloride form for specific applications presents its own set of handling and processing considerations that require further investigation.

Future Prospects in Chemical Science and Engineering

The future for this compound and the broader class of aromatic diamines is bright, with numerous prospects in both fundamental science and industrial engineering.

The design and synthesis of new monomers will continue to be a major focus. The incorporation of fluorine atoms or other functional groups into the diamine backbone is a promising strategy for creating next-generation polyimides and polyamides. chemmethod.comnih.gov These advanced polymers are expected to deliver exceptional thermal stability, improved optical clarity, and enhanced processability, making them ideal candidates for applications in aerospace, microelectronics, and flexible displays. nih.govresearchgate.net

Sustainability will increasingly drive innovation. The development of efficient, bio-based routes to produce diamines from renewable resources is a critical goal for creating a more sustainable plastics industry. nih.gov Success in this area could lead to the large-scale production of all-bio-based nylons and other polymers, reducing reliance on fossil fuels. nih.govpolymerinnovationblog.com

The field of functional materials also holds great promise. Conductive polymers derived from phenylenediamines are poised for further development into sophisticated technologies. researchgate.net Future research will likely focus on fine-tuning their properties to create highly sensitive chemical sensors, more efficient energy storage systems, and advanced anti-corrosion coatings. researchgate.net

Moreover, the integration of computational chemistry and materials science will accelerate progress. Predictive modeling, such as using pKa values to forecast monomer reactivity, will enable a more rational design approach to polymer synthesis. mdpi.com This will allow scientists to tailor material properties for specific applications with greater precision, moving from trial-and-error experimentation to targeted design.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| m-Xylylenediamine (MXDA) |

| p-Xylylenediamine |

| m-Phenylenediamine |

| Isophthalonitrile |

| 4-fluoronitrobenzene |

| N,N′-diphenyl-1,4-phenylenediamine |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,3-Phenylenedimethanamine dihydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves reductive amination or nitro-group reduction, similar to protocols for structurally related phenethylamine derivatives. Critical steps include precise control of reaction temperature (e.g., 0–5°C during reduction) and pH adjustment (e.g., neutralization with HCl to precipitate the dihydrochloride salt). Post-synthesis purification via recrystallization in ethanol/water mixtures ensures high purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC (with UV detection at 254 nm) to assess purity (>98%).

- 1H/13C NMR (in D2O) to confirm the presence of methylamine protons (δ ~2.8–3.2 ppm) and aromatic protons.

- X-ray crystallography (via SHELXL software) for definitive structural confirmation .

- Elemental analysis (C, H, N, Cl) to validate stoichiometry .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight containers under an inert atmosphere (argon or nitrogen) at room temperature. Avoid exposure to moisture and light, as hygroscopicity may lead to decomposition. Stability under these conditions is typically >24 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

- Methodological Answer : Contradictions in NMR or mass spectrometry data may arise from tautomerism or salt dissociation. To resolve these:

- Perform pH-dependent NMR studies to identify protonation states.

- Use high-resolution mass spectrometry (HRMS) to distinguish between molecular ion clusters.

- Validate results with computational chemistry tools (e.g., Gaussian for DFT-based spectral simulations) .

Q. What strategies are effective in optimizing reaction yields for the synthesis of this compound under varying pH conditions?

- Methodological Answer :

- Acidic conditions (pH 2–3): Favor protonation of amine intermediates, reducing side reactions.

- Neutral conditions : Risk forming insoluble free-base byproducts; avoid unless intermediate isolation is required.

- Real-time monitoring via in-situ IR spectroscopy or pH-stat titration ensures optimal reaction control. Yields >85% are achievable with strict pH and temperature regulation .

Q. What computational methods are suitable for predicting the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) to screen binding affinity with receptors like GPCRs or ion channels.

- Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes.

- QSAR modeling to correlate structural modifications (e.g., substituent effects) with bioactivity trends .

Safety and Compliance Considerations

- Handling Precautions : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (H318: Causes serious eye damage). Emergency rinsing protocols for skin/eye contact are critical .

- Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal in accordance with local regulations .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.